5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C22H15ClN2OS It is known for its unique structure, which includes a pyrazole ring substituted with phenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzenethiol with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
4-chlorobenzenethiol: A key starting material in the synthesis.
Uniqueness
5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of phenyl, chlorophenyl, and sulfanyl groups makes it a versatile compound for various applications in research and industry.
Biological Activity
5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, also known by its CAS number 956949-89-6, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H15ClN2OS |
Molecular Weight | 390.89 g/mol |
Density | 1.17 g/cm³ |
Boiling Point | 500.2 °C |
LogP | 5.8597 |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound were tested against various bacterial strains including E. coli and Staphylococcus aureus. The results showed promising antibacterial activity with certain derivatives displaying minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. In a comparative study, compounds synthesized from similar frameworks demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, which was comparable to dexamethasone . This suggests that this compound may also possess similar anti-inflammatory properties.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays indicated IC50 values in the low micromolar range, suggesting effective inhibition compared to standard inhibitors .
Anticancer Activity
Emerging studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural analogs have been tested against various cancer cell lines, revealing cytotoxic effects at specific concentrations. For example, one study reported IC50 values less than those of established chemotherapeutic agents against breast and colon cancer cell lines .
Case Studies
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in vivo using carrageenan-induced paw edema models. The results indicated that certain compounds derived from the same class as our target compound significantly reduced edema compared to control groups .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of pyrazole derivatives found that several compounds exhibited bactericidal activity against multi-drug resistant strains of bacteria, emphasizing the therapeutic potential of this class in treating infections .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCTZKGMWETOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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